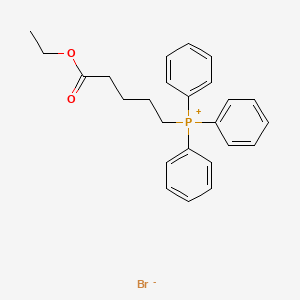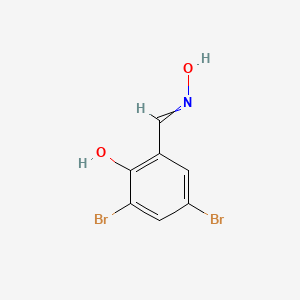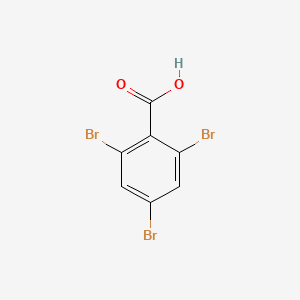
(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide
Overview
Description
“(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” is a heterocyclic organic compound . Its IUPAC name is (5-ethoxy-5-oxopentyl)-triphenylphosphanium bromide . The molecular weight is 471.37 and the molecular formula is C25H28BrO2P .
Molecular Structure Analysis
The molecular structure of “(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” can be represented by the canonical SMILES string:CCOC(=O)CCCCP+(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] . Chemical Reactions Analysis
While specific chemical reactions involving “(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” are not available, similar compounds have been used in various reactions. For instance, (4-Bromobutyl)triphenylphosphonium has been used in 1,3-Dipolar cycloaddition of azides onto alkenes, Stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes, and Synthesis of D-labeled methylenecyclobutane .Physical And Chemical Properties Analysis
“(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” is a liquid-viscous substance at ambient temperature . It has a refractive index of 1.6235 .Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application Summary : “(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” is a chemical compound with the CAS Number: 118026-77-0 . It is used in various chemical reactions due to its properties .
- Results or Outcomes : The results or outcomes will also depend on the specific reaction or process. In general, this compound is used for its reactivity and can contribute to the successful completion of various chemical reactions .
-
Scientific Field: Medicinal Chemistry
- Application Summary : A similar compound, “(4-Carboxybutyl)triphenylphosphonium bromide”, has been used as a platform for the delivery of pro-apoptotic peptides into the mitochondria of tumor cells .
- Methods of Application : This involves using the compound as a carrier to transport peptides into the mitochondria of tumor cells .
- Results or Outcomes : This method has been used successfully to deliver pro-apoptotic peptides to tumor cells, which can potentially lead to the induction of apoptosis (cell death) in the tumor cells .
- Scientific Field: Ionic Liquids
- Application Summary : “(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” can be used to solve the challenges of ionic liquids in various applications .
- Results or Outcomes : The results or outcomes will also depend on the specific process. In general, this compound can contribute to the successful completion of various processes involving ionic liquids .
-
Scientific Field: Electrochromic Materials
- Application Summary : A similar compound, Tris (4-carbazoyl-9-ylphenyl)amine and Bithiophene Derivatives, has been used in the development of electrochromic devices .
- Methods of Application : This involves depositing the compound on surfaces using electrochemical polymerization .
- Results or Outcomes : The electrochromic devices developed using this method showed satisfactory redox stability and open circuit stability .
-
Scientific Field: Photothermal Therapy
- Application Summary : Certain compounds with a degree of aggregation quenching have been found to be conducive to more potent photothermal therapy (PTT), which has inspired the investigation of the potential phototherapeutic applications of similar compounds .
- Methods of Application : This involves using the compound in nanoparticle (NP) solutions and subjecting it to laser irradiation .
- Results or Outcomes : The NP solutions showed a noticeable rise in temperature under 685 nm laser irradiation, indicating a photothermal effect .
Safety And Hazards
The compound is classified under the GHS07 hazard category . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
(5-ethoxy-5-oxopentyl)-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O2P.BrH/c1-2-27-25(26)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZBVXRRVWMYTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378606 | |
| Record name | (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide | |
CAS RN |
54110-96-2 | |
| Record name | (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dinaphtho[1,2-b:1',2'-d]furan](/img/structure/B1630637.png)





![2-[3-(Dimethylamino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1630655.png)
